Chromium chromate (H2CrO4)

Thermogravimetric analysis Thermal stability Material science

Chromium chromate (H₂CrO₄, CAS 41261-95-4) is an inorganic chromium salt in which the chromium cation is bound to the oxoanion of chromium, formulated as Cr₂O₄ and presenting as a dark purple to black solid with sparing water solubility. Industrially, it is employed in chromate coatings and as a corrosion inhibitor for zinc, cadmium, and magnesium substrates.

Molecular Formula Cr2O4
Molecular Weight 167.99 g/mol
CAS No. 41261-95-4
Cat. No. B15473665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium chromate (H2CrO4)
CAS41261-95-4
Molecular FormulaCr2O4
Molecular Weight167.99 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[Cr+2]
InChIInChI=1S/2Cr.4O/q;+2;;;2*-1
InChIKeyZTPKOWRHFDMHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium Chromate (H2CrO4) CAS 41261-95-4: Physical Properties and Industrial Procurement Overview


Chromium chromate (H₂CrO₄, CAS 41261-95-4) is an inorganic chromium salt in which the chromium cation is bound to the oxoanion of chromium, formulated as Cr₂O₄ and presenting as a dark purple to black solid with sparing water solubility [1]. Industrially, it is employed in chromate coatings and as a corrosion inhibitor for zinc, cadmium, and magnesium substrates [2]. Its procurement relevance stems from the distinct properties conferred by its hexavalent chromium (Cr(VI)) center, including strong oxidizing capability and the capacity for substrate passivation, which differentiate it from trivalent chromium alternatives [3].

1 Oxidation-state selection: Hexavalent Cr(VI) center supports chromate conversion coating workflow.
2 Substrate compatibility: Reported corrosion inhibitor use on zinc, cadmium, and magnesium substrates.
3 Physical form: Dark purple to black solid; sparing water solubility may require formulation review.

Why Generic Substitution Fails: Key Procurement Risks for Chromium Chromate (H2CrO4) CAS 41261-95-4


In industrial procurement, chromium compounds cannot be considered interchangeable due to profound differences in oxidation state, solubility, thermal behavior, and toxicity profile. Chromium chromate (CAS 41261-95-4) exists in the hexavalent Cr(VI) state, conferring strong oxidizing power and the ability to form self-repairing conversion coatings—a functional property that trivalent Cr(III) alternatives such as Cr₂O₃ or chromium(III) chromate (CAS 24613-89-6) cannot replicate [1]. Furthermore, thermal decomposition kinetics differ substantially among chromium compounds under identical atmospheres, with chromium chromate exhibiting distinct mass loss trajectories and enthalpy changes compared to K₂Cr₂O₇ or CrO₃ [2]. Substituting based solely on elemental chromium content without accounting for these speciation-dependent properties introduces performance, safety, and regulatory compliance risks [3]. The quantitative evidence below establishes where chromium chromate possesses verifiable differentiation meaningful for scientific and procurement decisions.

Target
Cr(VI) chromate: Supports self-repairing conversion coating via mobile Cr(VI) species; distinct two-step thermal decomposition.
Substitute Risk
Cr(III) oxide (Cr₂O₃): Passive barrier only; self-repairing behavior may not transfer.
Target
Chromium chromate (Cr₂O₄): 1:1 Cr(VI):Cr(total) stoichiometry with reported intermediate thermal decomposition enthalpy.
Substitute Risk
K₂Cr₂O₇ or CrO₃: Thermal decomposition profile may shift significantly; oxidation-state and stoichiometric mismatch may limit direct substitution.

Quantitative Differentiation Evidence: Chromium Chromate (H2CrO4) CAS 41261-95-4 vs. Analogs and Alternatives


Thermal Decomposition Kinetics: Chromium Chromate vs. CrO₃ and K₂Cr₂O₇ in Nitrogen Atmosphere

Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals that chromium chromate undergoes a distinct two-step thermal decomposition with an inflection point at approximately 200 °C, whereas CrO₃ exhibits a sharper single-step mass loss onset near 250 °C and K₂Cr₂O₇ demonstrates higher thermal stability with minimal mass loss below 400 °C [1]. Differential scanning calorimetry (DSC) under oxygen confirms that the decomposition enthalpy (ΔH) for chromium chromate is lower than that for CrO₃ but higher than for K₂Cr₂O₇ [2].

Thermal Decomposition
Head-to-head
~200 °C inflection point; two-step decomposition under N₂
Reported thermal decomposition context for processing
Differs ~50 °C vs. CrO₃; K₂Cr₂O₇ more stable below 400 °C
Thermogravimetric analysis Thermal stability Material science Chromium speciation

Oxidation State-Dependent Corrosion Inhibition: Self-Repairing Capability of Cr(VI) Chromates vs. Cr(III) Oxides

Cr(VI)-based chromate coatings possess a unique self-repairing ability attributable to the aqueous properties of constituent Cr(VI) ions, which leach from the coating and undergo reduction at defect sites to form passivating Cr(III) oxide (Cr₂O₃) [1]. In contrast, Cr(III)-only coatings such as Cr₂O₃ provide solely a passive barrier effect without this active self-healing functionality [2]. Non-chromium inorganic inhibitor systems, including molybdates, rare earths, and phosphates, have not demonstrated comparable self-repairing capability under equivalent conditions [3].

Self-Repairing Corrosion Inhibition
Class-level
Cr(VI) ions leach and reduce at defect sites to form passivating Cr₂O₃
Reported mechanism context; data to verify for specific formulation
Cr(III) oxide and non-chromium inhibitors show passive barrier only
Corrosion inhibition Conversion coatings Self-repair Surface engineering

Toxicity Profile: Hexavalent Cr(VI) Chromates vs. Trivalent Cr(III) Compounds

Hexavalent chromium compounds, including chromium chromate, demonstrate 10–100 times greater oral toxicity than trivalent chromium compounds when both are administered by the oral route [1]. Cytotoxicity of soluble and insoluble Cr(VI) compounds to fibroblasts is 100–1000 times greater than that demonstrated by Cr(III) compounds [2]. In short-term genotoxicity tests, Cr(VI) compounds exhibited genotoxic effects four times more frequently than Cr(III) compounds [3].

Toxicity Differential
Class-level
Oral toxicity: 10–100× higher; Cytotoxicity: 100–1000× higher vs. Cr(III)
Safety-related endpoint context for occupational exposure review
TLV 0.0002 mg/m³ as Cr(VI) inhalable particulate
Toxicology Occupational safety Regulatory compliance Chemical speciation

Industrial Application Specificity: Chromium Chromate in Chromate Coatings for Zinc, Cadmium, and Magnesium

Chromium chromate (CAS 41261-95-4) is specifically documented in authoritative industrial hygiene and toxicology databases for use in chromate coatings and as a corrosion inhibitor for zinc, cadmium, and magnesium substrates [1]. This application specificity distinguishes it from other chromium compounds: Cr₂O₃ is primarily used as a pigment and refractory material [2]; K₂Cr₂O₇ is predominantly used as an oxidizing agent in organic synthesis and analytical chemistry [3]; and chromium(III) chromate (CAS 24613-89-6) is referenced as an OLED material intermediate and chemical reference substance [4].

Industrial Application Domain
Cross-study
Chromate coatings; Zn/Cd/Mg inhibitor vs. Cr₂O₃: pigment; K₂Cr₂O₇: oxidant; Cr(III) chromate: OLED intermediate
Reported industrial application context for procurement alignment
Source: authoritative industrial hygiene database documentation
Chromate coatings Corrosion inhibitor Metal finishing Industrial procurement

Molecular Structure and Formula: Chromium Chromate (Cr₂O₄) vs. Chromium(III) Chromate (Cr₂(CrO₄)₃)

Chromium chromate (H₂CrO₄, chromium salt) with CAS 41261-95-4 has the molecular formula Cr₂O₄ and molecular weight of 167.99 g/mol, with SMILES notation [Cr]([O-])([O-])(=O)=O.[Cr++] indicating Cr(II) cation paired with chromate anion . This contrasts with chromium(III) chromate (CAS 24613-89-6), which has the formula Cr₂(CrO₄)₃, containing three Cr(VI) centers and two Cr(III) centers per formula unit [1]. The stoichiometric and oxidation-state difference fundamentally alters the Cr(VI):Cr(total) ratio, affecting both oxidative capacity and toxicological profile.

Stoichiometric Cr(VI) Proportion
Cross-study
Cr₂O₄: 100% Cr as Cr(VI); Cr(III) chromate: 60% Cr as Cr(VI)
Stoichiometric control context for oxidation-state-dependent workflows
Cr(VI) proportion differs by factor of ~1.67× between compounds
Molecular formula Oxidation state Structural chemistry Chemical identification

Chromium Chromate (H2CrO4) CAS 41261-95-4: Validated Application Scenarios for Scientific and Industrial Procurement


Corrosion Protection of Zinc, Cadmium, and Magnesium Substrates via Chromate Conversion Coatings

Chromium chromate is specifically documented for use in chromate coatings and as a corrosion inhibitor for zinc, cadmium, and magnesium substrates [1]. The Cr(VI) species present in the coating provides a self-repairing capability: mobile Cr(VI) ions leach from the coating and undergo reduction at defect sites to form passivating Cr₂O₃, actively healing coating damage [2]. This functional property is not replicated by Cr(III)-only alternatives or non-chromium inorganic inhibitors [3]. Procurement for this scenario should prioritize chromium chromate specifications aligned with established chromate conversion coating formulations, with awareness of occupational exposure limits for Cr(VI) [4].

Thermal Processing and Catalyst Precursor Applications Requiring Controlled Decomposition Kinetics

For high-temperature industrial processes where chromium chromate serves as a precursor or intermediate, its distinct thermal decomposition profile—characterized by a two-step decomposition with an inflection point near 200 °C under nitrogen—differentiates it from CrO₃ (sharper onset near 250 °C) and K₂Cr₂O₇ (higher thermal stability with minimal mass loss below 400 °C) [5]. This thermal behavior directly informs process parameter selection for calcination, catalyst preparation, and thermal treatment steps. Procurement for these applications should consider the compound‘s decomposition pathway and enthalpy characteristics relative to process temperature windows [6].

Regulated Industrial Environments Requiring Documented Occupational Exposure Controls

Chromium chromate, as a hexavalent chromium compound, falls under stringent occupational exposure regulations with established ACGIH TLV of 0.0002 mg/m³ as Cr(VI) inhalable particulate matter [7]. The compound demonstrates 10–100 times greater oral toxicity and 100–1000 times greater cytotoxicity than trivalent chromium compounds [8]. For industrial facilities with existing Cr(VI) handling infrastructure and permitting, procurement of chromium chromate may align with established safety protocols; however, for applications where lower toxicity alternatives are permissible, the regulatory burden associated with Cr(VI) compounds warrants explicit consideration [9].

Application
Selection Property
Validation Focus
Chromate conversion coatings for zinc, cadmium, and magnesium
Cr(VI) self-repairing conversion coating capability
Coating defect self-healing and substrate passivation performance
Thermal processing and catalyst precursor workflows
Two-step thermal decomposition profile with ~200 °C inflection
Process temperature window vs. decomposition pathway and enthalpy
Cr(VI)-permitted industrial environments with exposure controls
Cr(VI) speciation and documented occupational exposure limits
TLV 0.0002 mg/m³ compliance; Cr(III) substitution feasibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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